molecular formula C14H23NO4 B15123738 (2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid

(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B15123738
M. Wt: 269.34 g/mol
InChI Key: DENDIZXLZPOKLK-TVUZUIDESA-N
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Description

(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality material in research and development.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where these properties are advantageous.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-9-6-4-8(5-7-9)10(11)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)/t8?,9?,10-,11-/m0/s1

InChI Key

DENDIZXLZPOKLK-TVUZUIDESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H](C2CCC1CC2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C1C(=O)O)CC2

Origin of Product

United States

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